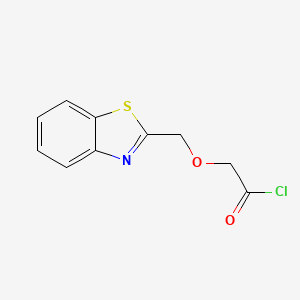
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride
Overview
Description
“(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride” is a chemical compound that belongs to the class of benzothiazole derivatives . It has the molecular formula C10H8ClNO2S .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H8ClNO2S . The molecular weight of this compound is 241.69 g/mol .Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride is a versatile intermediate in synthetic chemistry, primarily used in the synthesis of various benzothiazole derivatives with significant biological activities. For instance, new 2-substituted benzothiazole derivatives have been synthesized for antimicrobial evaluation. These derivatives demonstrated antimicrobial properties when tested, highlighting the compound's role in the development of potential antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Microbial Studies and Antifungal Activities
The compound's derivatives have also been explored for their antimicrobial and antifungal activities, showing promise in the synthesis of new pyridine derivatives with microbial studies. These derivatives underwent various chemical reactions to yield products with evaluated antibacterial and antifungal properties, indicating the chemical's potential in creating compounds with significant biological activities (Patel & Agravat, 2007).
Functionalized Benzothiazole for Biological Activities
Further research has involved functionalizing 2-hydrazinobenzothiazole with isatin and some carbohydrates under conventional and ultrasound methods, leading to compounds with antimicrobial and antiviral activities. This demonstrates the compound's utility in synthesizing derivatives that are functionally diverse and biologically active, with better yields and shorter reaction times being achieved under ultrasound irradiation (Badahdah, Hamid, & Noureddin, 2015).
Cytotoxicity Studies in Cancer Research
The chemical has also found applications in cancer research, where derivatives synthesized from it have been tested for cytotoxicity against human cancer cell lines. Pd(II) and Pt(II) pincer complexes of a benzothiazole-appended methylthioacetamide ligand were synthesized and evaluated in vitro for their cytotoxicity, presenting new avenues for the development of cancer therapeutics (Aleksanyan, Churusova, Rybalkina, Nelyubina, & Kozlov, 2022).
Fluorescent Brighteners Development
Moreover, novel fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives were synthesized using a method that employs the compound for the development of blue fluorescent brighteners. This application showcases the compound's role in the synthesis of materials with specific optical properties, contributing to the fields of material science and fluorescent probe development (Harishkumar, Mahadevan, & Masagalli, 2012).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9(13)5-14-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMQOVJLSXZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



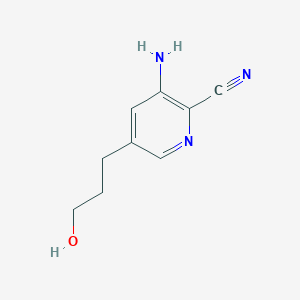

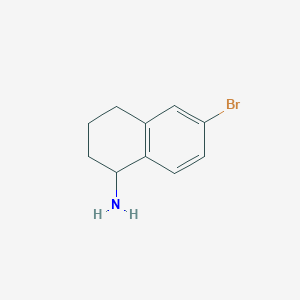

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)
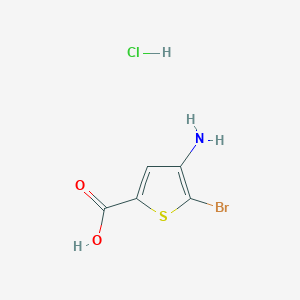


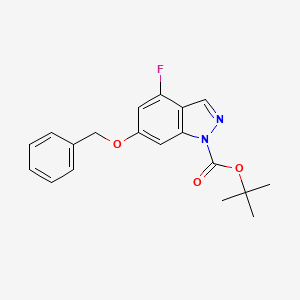
![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)


![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)